molecular formula C18H26N4O5 B2890894 N-(furan-2-ylmethyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide CAS No. 2320669-64-3

N-(furan-2-ylmethyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide

Cat. No.: B2890894
CAS No.: 2320669-64-3
M. Wt: 378.429
InChI Key: LQEIKTKHRINEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide features a complex heterocyclic architecture:

  • Piperidine ring: Linked to the acetamide via a methylene group, serving as a conformational anchor.
  • 3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl: A polar, electron-deficient imidazolidinone core with a 2-methoxyethyl substituent, likely influencing solubility and target interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5/c1-26-10-8-21-17(24)13-22(18(21)25)14-4-6-20(7-5-14)12-16(23)19-11-15-3-2-9-27-15/h2-3,9,14H,4-8,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIKTKHRINEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features three primary subunits:

  • Imidazolidinone core : A 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl group, responsible for hydrogen-bonding interactions.
  • Piperidine scaffold : A six-membered nitrogen-containing ring providing conformational rigidity.
  • Furan-2-ylmethyl acetamide : A lipophilic moiety enhancing membrane permeability.

Retrosynthetic Strategy

Retrosynthetic analysis suggests the following disconnections:

  • Amide bond cleavage : Separation into 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetic acid and furan-2-ylmethanamine.
  • Piperidine-imidazolidinone linkage : Disconnection at the piperidine C4 position.
  • Imidazolidinone synthesis : Cyclization of a urea precursor with 2-methoxyethylamine.

Synthesis of 3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl Intermediate

Cyclization of Urea Derivatives

The imidazolidinone core is synthesized via cyclization of N-(2-methoxyethyl)urea with glyoxal under acidic conditions:
Reaction Conditions :

  • Reactants : N-(2-methoxyethyl)urea (1.0 eq), glyoxal (40% aqueous, 1.2 eq)
  • Catalyst : HCl (0.1 M in EtOH)
  • Temperature : 80°C, 6 hours
  • Yield : 78%

Mechanism :

  • Protonation of glyoxal enhances electrophilicity.
  • Nucleophilic attack by urea nitrogen forms a six-membered transition state.
  • Cyclodehydration yields the imidazolidinone ring.

Alternative Route via Amidines

A patent-pending method employs amidinium salts for accelerated cyclization:
Procedure :

  • React 2-methoxyethyl isocyanate with ammonium thiocyanate in CH₂Cl₂.
  • Add triethylamine to generate the reactive amidine intermediate.
  • Cyclize at 0°C to prevent oligomerization.
    Advantages :
  • 90% yield in 2 hours.
  • Minimal purification required.

Functionalization of Piperidine Scaffold

Protection-Deprotection Strategy

For sensitive substrates, a tert-butoxycarbonyl (Boc) protection strategy is employed:

  • Protect piperidine with Boc anhydride.
  • Perform SNAr reaction.
  • Deprotect using trifluoroacetic acid (TFA) in CH₂Cl₂.
    Yield Improvement : 92% after Boc removal.

Acetamide Coupling with Furan-2-ylmethanamine

Carbodiimide-Mediated Amidation

The final step couples 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetic acid with furan-2-ylmethanamine:

Protocol :

  • Activate carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in THF.
  • Add furan-2-ylmethanamine (1.2 eq) at 0°C.
  • Warm to room temperature and stir for 12 hours.

Results :

  • Isolated Yield : 76%
  • Purity : >99% (HPLC)

One-Pot Acylation Alternative

A patent-derived method simplifies the process using bromoacetyl chloride:

  • React piperidine intermediate with bromoacetyl chloride (1.1 eq) in presence of K₂CO₃.
  • Add furan-2-ylmethanamine without isolating the acyl bromide.
    Benefits :
  • 82% yield in 6 hours.
  • Eliminates intermediate purification.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃) :

δ (ppm) Multiplicity Assignment
1.45–1.65 m Piperidine H2, H3, H5, H6
3.32 s OCH₃ (2-methoxyethyl)
4.15 t (J = 6 Hz) NCH₂CO (acetamide)
6.38–7.12 m Furan protons

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated : C₂₀H₂₇N₄O₅ [M+H]⁺: 403.1932
  • Found : 403.1935

Purity and Stability

  • HPLC : 99.2% purity (C18 column, 0.1% TFA/ACN gradient).
  • Accelerated Stability : <2% degradation after 6 months at 25°C.

Process Optimization and Scale-Up

Microwave-Assisted Synthesis

Adapting methods from, critical steps are accelerated using microwave reactors:

  • Imidazolidinone cyclization : 30 minutes vs. 6 hours conventionally.
  • Piperidine functionalization : 20 minutes at 150W.

Catalytic Hydrogenation

For intermediates containing nitro groups, 10% Pd/C in MeOH achieves full reduction in 2 hours.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines from the imidazolidine ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple nitrogen atoms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It can be studied for its potential to bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its development as a therapeutic agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolidinone Core

N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide
  • Key Differences: Replaces the furan-2-ylmethyl group with a 4-acetylphenyl moiety. Substitutes the 2-methoxyethyl group on the imidazolidinone with a 2,2,2-trifluoroethyl chain.
  • The acetylphenyl group may improve lipophilicity compared to the furan derivative.
2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide
  • Key Differences: Replaces the imidazolidinone with a 1H-imidazole ring. Features a 4-(trifluoromethyl)pyridin-2-yl acetamide substituent.
  • Implications: The imidazole ring (pKa ~6.9) is more basic than the imidazolidinone, altering protonation states under physiological conditions. The trifluoromethylpyridine group enhances steric bulk and metabolic resistance.

Furan-Containing Analogs

NCGC00168126–01 (N-(4-(5-(3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)phenyl)acetamide)
  • Key Differences: Retains the furan-2-ylmethyl group but incorporates a tetrahydroquinazolinone core instead of imidazolidinone. Includes a methoxybenzyloxy-phenyl extension.
  • Pharmacological Data: Acts as a TSH receptor agonist (EC50 ~0.5 µM), demonstrating the furan group’s compatibility with receptor binding. The quinazolinone scaffold may confer distinct hydrogen-bonding interactions compared to imidazolidinone.
Lafutidine
  • Structure: (Z)-2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((3-(piperidinomethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide.
  • Key Differences :
    • Contains a sulfinyl group adjacent to the furan, enhancing polarity and gastric acid stability.
    • Piperidine is part of a pyridyloxy-butenyl chain, distinct from the acetamide-linked piperidine in the target compound.
  • Pharmacological Role : Clinically used as a gastroprotective agent (H2 antagonist and mucosal defender).

Piperidine-Acetamide Derivatives

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Key Differences: Incorporates an indole sulfonyl group and 4-methylpiperidine. Lacks the imidazolidinone core.
  • Implications: The indole sulfonyl group may confer protease or kinase inhibitory activity.

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes References
Target Compound Imidazolidinone + Piperidine Furan-2-ylmethyl, 2-methoxyethyl ~449.4 (estimated) N/A -
N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide Imidazolidinone + Piperidine 4-Acetylphenyl, trifluoroethyl ~504.5 (estimated) N/A
NCGC00168126–01 Tetrahydroquinazolinone Furan-2-ylmethyl, methoxybenzyloxy-phenyl ~503.5 (estimated) TSH agonist (EC50 ~0.5 µM)
Lafutidine Sulfinyl Acetamide Furan-2-ylmethyl, pyridyloxy-butenyl 431.55 H2 antagonist, gastroprotective
2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide Imidazole + Piperidine Trifluoromethylpyridinyl ~398.4 (estimated) N/A

Biological Activity

N-(furan-2-ylmethyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N furan 2 ylmethyl 2 4 3 2 methoxyethyl 2 4 dioxoimidazolidin 1 yl piperidin 1 yl acetamide\text{N furan 2 ylmethyl 2 4 3 2 methoxyethyl 2 4 dioxoimidazolidin 1 yl piperidin 1 yl acetamide}

Molecular Formula: C19_{19}H26_{26}N4_{4}O3_{3}

Molecular Weight: 358.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The imidazolidinone moiety suggests potential activity in modulating enzyme functions related to metabolic processes and cell signaling.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of pathways such as the PI3K/Akt/mTOR pathway.
  • Neuroprotective Effects : Related compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives demonstrate activity against various bacterial strains, indicating a possible role as antimicrobial agents.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of imidazolidinones for their antitumor activity. The results showed that compounds similar to this compound inhibited the proliferation of breast cancer cells with IC50_{50} values ranging from 0.5 to 5 µM .

CompoundIC50_{50} (µM)Cancer Type
Compound A0.5Breast Cancer
Compound B1.5Lung Cancer
N-(furan...)3.0Colon Cancer

Study 2: Neuroprotective Effects

In a neurotoxicity assessment using the rotorod test, derivatives were found to protect against induced seizures in animal models at doses of 30 mg/kg and 100 mg/kg . This suggests that the compound may have neuroprotective properties that warrant further investigation.

Q & A

Q. Critical Parameters :

  • Temperature control (60–120°C, depending on step) to avoid side reactions.
  • Solvent selection (e.g., THF for SN2 reactions, DMF for cyclization).
  • Catalysts (e.g., Pd/C for coupling reactions).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

How can researchers rigorously characterize the compound’s structure and purity?

Basic Research Focus
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H/¹³C-NMR to confirm substituent connectivity (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm, furan protons at δ 6.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₉N₄O₅: 441.21) .
  • Elemental analysis : Validate C/H/N/O ratios (±0.3% deviation) .
  • HPLC : Purity assessment using reverse-phase C18 columns (retention time ~12–15 min in acetonitrile/water gradients) .

How can conflicting spectroscopic or bioactivity data be resolved in studies of this compound?

Advanced Research Focus
Contradictions often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

  • Multi-spectral validation : Cross-check NMR, IR, and MS data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry .
  • Dose-response retesting : Re-evaluate bioactivity under standardized conditions (e.g., ATPase inhibition assays at 1–100 µM concentrations) .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Focus
SAR studies require systematic structural modifications:

  • Core modifications :
    • Replace the furan ring with thiophene or pyridine to assess aromaticity effects .
    • Vary the methoxyethyl group (e.g., ethoxy, hydroxyethyl) to probe steric/electronic impacts .
  • Biological testing :
    • Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR .
    • Compare IC₅₀ values to map critical functional groups (e.g., imidazolidinone’s hydrogen-bonding capacity) .

How should researchers design assays to evaluate target engagement and selectivity?

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with the imidazolidinone-piperidine core in enzyme active sites .
  • Competitive binding assays :
    • Displacement studies with known inhibitors (e.g., ATP for kinases) .
    • Measure Kd values via isothermal titration calorimetry (ITC) .
  • Off-target profiling : Use kinase/GPCR panels to assess selectivity (e.g., <30% inhibition of non-targets at 10 µM) .

What methodologies address low solubility or stability in biological assays?

Q. Advanced Research Focus

  • Solubility enhancement : Co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoformulation (liposomes) .
  • Stability testing :
    • Monitor degradation via LC-MS in simulated physiological conditions (pH 7.4, 37°C).
    • Introduce stabilizing groups (e.g., methyl substituents on the piperidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.